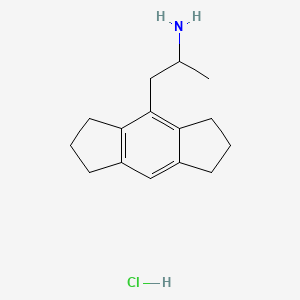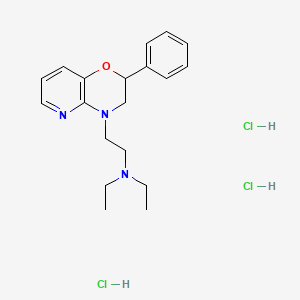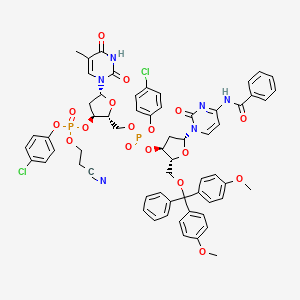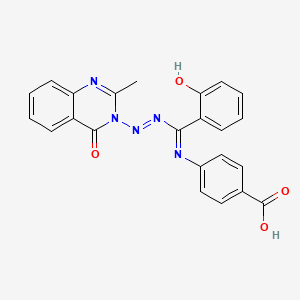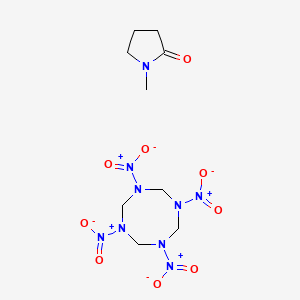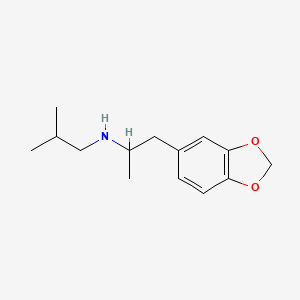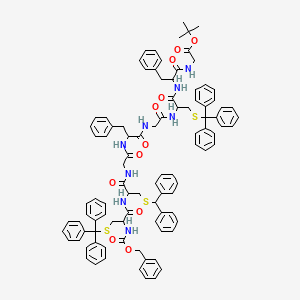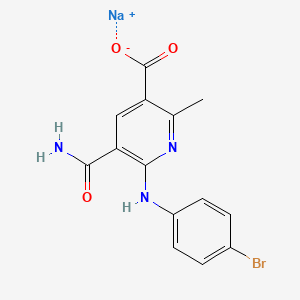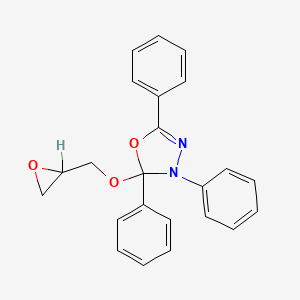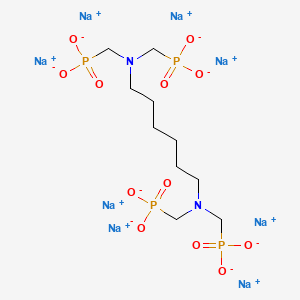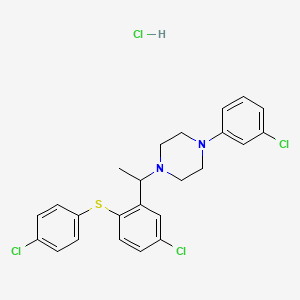
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend plusieurs atomes de chlore et un cycle pipérazine, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Le processus comprend souvent:
Formation de la liaison thioéther: Cette étape implique la réaction de 5-chloro-2-iodophényl avec du 4-chlorothiophénol en présence d'une base telle que le carbonate de potassium et d'un catalyseur au palladium.
Alkylation: Le composé résultant est ensuite soumis à une alkylation en utilisant un agent alkylant approprié pour introduire le groupe éthyle.
Formation du cycle pipérazine: L'étape finale implique la réaction de l'intermédiaire avec la 3-chlorophénylpiperazine en présence d'un solvant et d'un catalyseur appropriés pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure d'aluminium et de lithium, conduisant à la formation de dérivés réduits.
Substitution: Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction: Hydrure d'aluminium et de lithium, borohydrure de sodium, éthanol.
Substitution: Hydroxyde de sodium, carbonate de potassium, diméthylformamide.
Principaux produits formés
Oxydation: Sulfoxydes, sulfones.
Réduction: Dérivés réduits avec moins d'atomes de chlore.
Substitution: Composés avec différents groupes fonctionnels remplaçant les atomes de chlore.
Applications de la recherche scientifique
Le chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Enquêté pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(5-Chloro-2-(4-chlorophenylthio)phenyl)ethyl)-4-(3-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-fluorophényl)pipérazine: Structure similaire mais avec un atome de fluor au lieu de chlore.
Chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-bromophényl)pipérazine: Structure similaire mais avec un atome de brome au lieu de chlore.
Unicité
Le chlorhydrate de 1-(1-(5-chloro-2-(4-chlorophénylthio)phényl)éthyl)-4-(3-chlorophényl)pipérazine est unique en raison de son arrangement spécifique d'atomes de chlore et de la présence d'un cycle pipérazine. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Numéro CAS |
112446-61-4 |
|---|---|
Formule moléculaire |
C24H24Cl4N2S |
Poids moléculaire |
514.3 g/mol |
Nom IUPAC |
1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-(3-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H23Cl3N2S.ClH/c1-17(28-11-13-29(14-12-28)21-4-2-3-19(26)15-21)23-16-20(27)7-10-24(23)30-22-8-5-18(25)6-9-22;/h2-10,15-17H,11-14H2,1H3;1H |
Clé InChI |
WZEPWAOWPVWBAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



